molecular formula C9H13N3 B13587365 2,2-dimethyl-4-(1H-pyrazol-1-yl)butanenitrile

2,2-dimethyl-4-(1H-pyrazol-1-yl)butanenitrile

Cat. No.: B13587365
M. Wt: 163.22 g/mol
InChI Key: RNZQVYSAETYRQO-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(1H-pyrazol-1-yl)butanenitrile is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-4-(1H-pyrazol-1-yl)butanenitrile typically involves the reaction of 2,2-dimethylbutanenitrile with 1H-pyrazole under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole, followed by nucleophilic substitution on the butanenitrile .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(1H-pyrazol-1-yl)butanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-4-(1H-pyrazol-1-yl)butanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-4-(1H-pyrazol-1-yl)butanenitrile involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
  • 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
  • 3-Chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-yl (phenyl)methanone hydrochloride

Uniqueness

2,2-Dimethyl-4-(1H-pyrazol-1-yl)butanenitrile is unique due to its specific structural features, such as the presence of the dimethyl and nitrile groups, which can influence its reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other pyrazole derivatives .

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

2,2-dimethyl-4-pyrazol-1-ylbutanenitrile

InChI

InChI=1S/C9H13N3/c1-9(2,8-10)4-7-12-6-3-5-11-12/h3,5-6H,4,7H2,1-2H3

InChI Key

RNZQVYSAETYRQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN1C=CC=N1)C#N

Origin of Product

United States

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